
4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline
Übersicht
Beschreibung
“4,4’-(1,2-Diphenylethene-1,2-diyl)dianiline” is a chemical compound with the CAS Number: 99094-20-9 . It has a molecular weight of 362.47 and its IUPAC name is (E)-4,4’- (1,2-diphenylethene-1,2-diyl)dianiline . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C26H22N2/c27-23-15-11-21 (12-16-23)25 (19-7-3-1-4-8-19)26 (20-9-5-2-6-10-20)22-13-17-24 (28)18-14-22/h1-18H,27-28H2/b26-25+ . This indicates the presence of two nitrogen atoms, 26 carbon atoms, and 22 hydrogen atoms in the molecule .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 362.47 . The compound has a high XLogP3-AA value of 6.6, indicating that it is highly lipophilic . It has two hydrogen bond donors and two hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Polyimides and Electrical Memory Characteristics
4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline derivatives have been used in the synthesis of polyimides with distinct electrical memory characteristics. For instance, polymers like PI(TPF-Ph) exhibited volatile dynamic random access memory (DRAM) behaviors, whereas PI(TPF-2Na) showed volatile static random access memory (SRAM) due to structural modifications in the electron donor moiety. These polymers demonstrated low turn-on switching voltages, high ON/OFF current ratios, and significant retention times, highlighting their potential in electrical memory applications (Yang et al., 2018).
Polymer Synthesis and Material Properties
Dianiline derivatives are pivotal in the synthesis of various polyamides and polyimides, which are considered candidates for high-performance polymeric materials. These polymers are generally amorphous, allowing them to be cast into transparent, tough, and flexible films. Their thermal stability makes them suitable for applications requiring materials that can withstand high temperatures (Hsiao et al., 1995).
Supramolecular Synthons and Molecular Recognition
In the realm of supramolecular chemistry, dianilines and diphenols form crystalline molecular complexes through hydrogen bonding. These complexes are essential in understanding the principles of molecular recognition and designing new materials based on these principles (Vangala et al., 2005).
Photoconductive Properties
Certain dianiline derivatives, like 4,4′-(4,5-diphenyl-1H-imidazole-1,2-diyl)dianiline (DIMA), are used to create photoconductive polyimides. These polyimides are known for their high thermal stability, transparency, and hole-transport properties, making them suitable for applications in photoconductive materials (Jeong et al., 2020).
Sulfonated Polyimides and Membrane Properties
Research on sulfonated polyimides synthesized from dianiline derivatives has shown that these materials have varied properties depending on the substitution on the diamine. They exhibit differences in solubility, thermal stability, ion exchange capacity, and conductivity, making them useful in applications like ion-exchange membranes (Lee et al., 2004).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Target of Action
It is known to be a synthetic intermediate of aggregation-induced emission (aie) dye , which suggests that its targets could be various biological structures that can be visualized using AIE dyes.
Mode of Action
The compound interacts with its targets by exhibiting an aggregation-induced emission (AIE) feature . This means that the compound becomes highly luminescent when aggregated, allowing it to be used in the detection and imaging of various biological structures.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as an AIE dye . When aggregated, the compound becomes highly luminescent, allowing for the visualization of various biological structures. This can be particularly useful in research and diagnostic applications where precise imaging is required.
Eigenschaften
IUPAC Name |
4-[2-(4-aminophenyl)-1,2-diphenylethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18H,27-28H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIHVNZJLMYTFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10706960 | |
| Record name | 4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99094-20-9 | |
| Record name | 4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


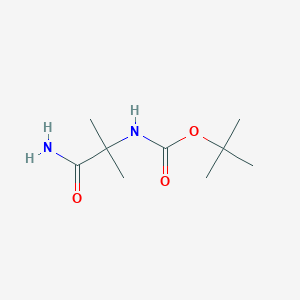
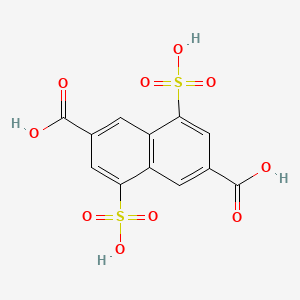
![(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3069459.png)





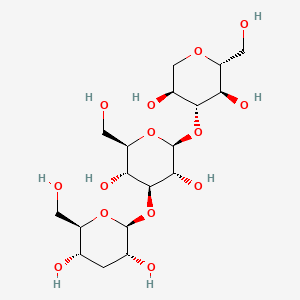
![(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin](/img/structure/B3069517.png)
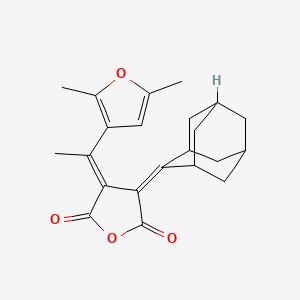
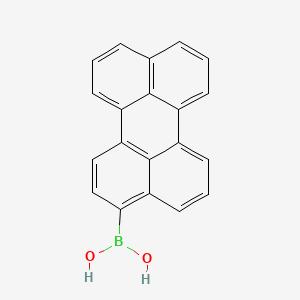
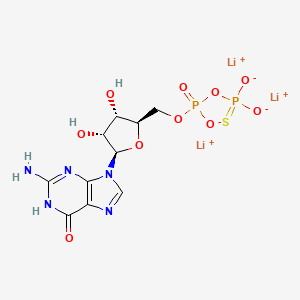
![3-Vinylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B3069540.png)
